N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride
Description
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride is a Boc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for amines, enabling selective reactions during multi-step syntheses . This compound features a piperidin-1-yl substituent at the β-position of the alanine backbone, which influences its steric and electronic properties. It is frequently employed in coupling reactions with bioactive molecules, such as camptothecin (CPT), to generate prodrugs or conjugates that enhance solubility or target specificity . Its hydrochloride salt form improves crystallinity and stability, facilitating purification and handling in organic synthesis workflows.
Properties
Molecular Formula |
C13H25ClN2O4 |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)14-10(11(16)17)9-15-7-5-4-6-8-15;/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17);1H/t10-;/m0./s1 |
InChI Key |
WIAQYQLFSJINJF-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1CCCCC1)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCCCC1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of (S)-N-tert-butoxycarbonyl-3-hydroxypiperidine
- Starting Material: 3-Hydroxypiperidine
- Protection Step: Reacted with tert-butyloxycarbonyl anhydride (Boc anhydride) to generate N-tert-butoxycarbonyl-3-hydroxypiperidine.
- Oxidation Step: Hydroxyl group oxidized to ketone using a sodium dichloroisocyanurate (NaDCC) and TEMPO system, yielding N-tert-butoxycarbonyl-3-piperidone.
- Reduction Step: The ketone is stereoselectively reduced back to (S)-N-tert-butoxycarbonyl-3-hydroxypiperidine via enzyme-catalyzed asymmetric reduction employing ketoreductase (KRED).
3-Hydroxypiperidine + Boc anhydride → N-Boc-3-hydroxypiperidine
N-Boc-3-hydroxypiperidine + NaDCC-TEMPO → N-Boc-3-piperidone
N-Boc-3-piperidone + KRED enzyme → (S)-N-Boc-3-hydroxypiperidine
| Step | Reagents & Conditions | Yield / Purity | Notes |
|---|---|---|---|
| Protection | Boc anhydride, 20-35°C, 4-20h | High selectivity | Simplifies downstream reactions |
| Oxidation | NaDCC-TEMPO, 25°C, 16-18h | >99% conversion | Efficient, eco-friendly oxidation |
| Reduction | Enzyme-catalyzed, 25°C, 18h | Enantioselectivity >99.95% | Mild, high stereoselectivity |
Synthesis of N-tert-butyloxycarbonyl-3-piperidone
- Starting Material: N-benzyl-3-hydroxyl piperidine (obtained via reduction of N-benzyl-3-pyridone).
- Oxidation: Using a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize the hydroxyl group to ketone.
N-benzyl-3-hydroxyl piperidine + (DMSO + oxalyl chloride) → N-Boc-3-piperidone
| Step | Reagents & Conditions | Yield / Purity | Notes |
|---|---|---|---|
| Oxidation | DMSO, oxalyl chloride, organic base | >98% purity | Shorter route, high efficiency |
Overall Synthetic Route for N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride
The synthesis of the final compound involves coupling the protected piperidine derivative with alanine, followed by hydrochloride salt formation.
Coupling of Protected Piperidine with Alanine Derivative
- Activation: The amino acid derivative (e.g., alanine) is activated via standard peptide coupling reagents such as HATU or EDCI.
- Coupling: The protected piperidine derivative reacts with activated alanine to form the peptide bond.
- Deprotection & Salt Formation: The Boc group is removed under acidic conditions, and the free amine is converted into the hydrochloride salt.
Purification & Characterization
- Purification involves recrystallization or chromatography.
- Final product purity exceeds 99%, with enantiomeric excess over 99.9%.
Data Tables Summarizing Preparation Methods
| Step | Starting Material | Reagents & Conditions | Yield / Purity | Remarks |
|---|---|---|---|---|
| Protection | 3-Hydroxypiperidine | Boc anhydride, 20-35°C, 4-20h | High | Simplifies subsequent oxidation |
| Oxidation | N-Boc-3-hydroxypiperidine | NaDCC-TEMPO, 25°C, 16-18h | >99% conversion | Eco-friendly, efficient |
| Asymmetric Reduction | N-Boc-3-piperidone | KRED enzymes, 25°C, 18h | Enantiomeric purity >99.95% | Mild conditions, high selectivity |
| Final Coupling | Protected piperidine + Alanine | Peptide coupling reagents | Overall yield >70% | Purification yields high purity |
Research Findings and Optimization Insights
- One-Pot Strategies: Combining protection, oxidation, and reduction steps into a single vessel reduces operational complexity and waste.
- Enzymatic Reductions: Use of ketoreductases offers high stereoselectivity, mild reaction conditions, and environmentally friendly processes.
- Oxidation Systems: NaDCC-TEMPO system provides efficient hydroxyl oxidation with minimal by-products, aligning with green chemistry principles.
- Purity & Yield: Optimized conditions consistently produce intermediates with purity exceeding 99% and overall yields above 70%, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in ethyl acetate, and oxalyl chloride in methanol.
Substitution: Reagents such as sodium t-butoxide in tetrahydrofuran (THF) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of peptidomimetics and other bioactive compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex molecules.
Pharmaceutical Industry: It is employed in the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride involves the protection and deprotection of the amino group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and applications of N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride and analogous compounds:
Biological Activity
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride (Boc-Pip-Ala·HCl) is a compound that has garnered attention in the field of medicinal chemistry due to its biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₈ClN₃O₃
- Molecular Weight : 251.72 g/mol
- CAS Number : 15761-38-3
- Density : 1.1 g/cm³
- Melting Point : 79-83 °C
Biological Activity Overview
Boc-Pip-Ala·HCl exhibits several biological activities, particularly in the context of enzyme inhibition and receptor interaction. The compound is characterized by its ability to interact with various biological targets, influencing cellular processes and signaling pathways.
Enzyme Inhibition
Research indicates that Boc-Pip-Ala·HCl can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibition of DPP-IV can enhance insulin secretion and decrease glucagon levels, making it a target for antidiabetic therapies.
Receptor Interaction
The compound also demonstrates affinity for various receptors, including G-protein coupled receptors (GPCRs). Its structural properties allow it to mimic natural ligands, leading to modulation of receptor activity. This interaction can influence physiological responses such as pain perception and inflammation.
Case Studies
-
Dipeptidyl Peptidase IV Inhibition :
- A study conducted by Ji-hong Liu et al. (2021) explored the interaction between Boc-Pip-Ala·HCl and DPP-IV using electrospray ionization mass spectrometry (ESI-MS). The findings revealed that Boc-Pip-Ala·HCl competes effectively with ATP for binding to DPP-IV, suggesting its potential as a therapeutic agent in diabetes management .
- G-Protein Coupled Receptor Modulation :
Data Table: Biological Activities of Boc-Pip-Ala·HCl
Q & A
Q. Methodological Insight :
- Protection : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) with a base like DMAP.
- Deprotection : Use 4M HCl in dioxane (2–4 hr, 0–5°C) for controlled cleavage, followed by neutralization .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Key methods include:
- NMR : - and -NMR to confirm Boc group integrity (e.g., tert-butyl protons at ~1.4 ppm) and piperidine ring conformation.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClNO, MW 308.81) .
- HPLC : Reverse-phase chromatography with UV detection (210–254 nm) to assess purity (>95%) .
Q. Data Interpretation :
Advanced: How can reaction conditions be optimized for coupling this compound to peptide backbones while minimizing racemization?
Racemization risks arise during peptide bond formation. Mitigation strategies include:
- Activation Reagents : Use HOBt/DIC or COMU for efficient coupling with reduced side reactions.
- Low Temperature : Conduct reactions at 0–4°C to slow base-catalyzed enantiomerization.
- Solvent Choice : Dichloromethane (DCM) or DMF minimizes racemization compared to THF .
Validation : Monitor chiral integrity via chiral HPLC or circular dichroism (CD) post-synthesis .
Advanced: What are the challenges in deprotecting the Boc group without degrading the piperidine moiety?
Piperidine rings are sensitive to strong acids, which may induce ring-opening or oxidation.
Solutions :
- Mild Acids : Use 10% TFA in DCM (15–30 min, RT) instead of concentrated HCl.
- Scavengers : Add scavengers like triisopropylsilane (TIPS) to sequester carbocations and prevent side reactions .
Post-Deprotection Analysis : Confirm piperidine stability via -NMR (absence of new peaks at 5.0–6.0 ppm, indicative of ring degradation) .
Basic: What storage conditions ensure long-term stability of this compound?
Q. Stability Data :
Advanced: How does the stereochemistry of the piperidine ring impact the bioactivity of derived compounds?
The piperidine ring’s conformation (e.g., chair vs. boat) influences binding affinity to biological targets like GPCRs or enzymes. For example:
Q. Experimental Design :
- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
- Compare IC values in receptor-binding assays .
Advanced: What analytical methods resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from pH-dependent ionization.
Resolution Workflow :
pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–12).
DLS/Zeta Potential : Assess aggregation tendencies in polar solvents.
Co-Solvent Screening : Test binary mixtures (e.g., PEG-400/water) to enhance dissolution .
Advanced: How can computational modeling predict this compound’s reactivity in novel synthetic pathways?
Q. In Silico Tools :
- DFT Calculations : Predict Boc deprotection energetics (e.g., transition states in acidolysis).
- Molecular Dynamics : Simulate solvent effects on coupling efficiency.
- Docking Studies : Guide derivatization for target-specific bioactivity .
Validation : Cross-reference computed data with experimental kinetics (e.g., Arrhenius plots) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
